molecular formula C27H22O3 B12302540 2-(4-Phenylphenoxy)-3-(4-phenylphenyl)propanoic acid

2-(4-Phenylphenoxy)-3-(4-phenylphenyl)propanoic acid

Cat. No.: B12302540
M. Wt: 394.5 g/mol
InChI Key: DGMLYRGMJHVKNC-UHFFFAOYSA-N
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Description

2-(4-Phenylphenoxy)-3-(4-phenylphenyl)propanoic acid is an organic compound characterized by its unique structure, which includes two phenyl groups attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenylphenoxy)-3-(4-phenylphenyl)propanoic acid typically involves the reaction of 4-phenylphenol with 3-(4-phenylphenyl)propanoic acid under specific conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the ether bond between the phenyl groups and the propanoic acid backbone.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenylphenoxy)-3-(4-phenylphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-Phenylphenoxy)-3-(4-phenylphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Phenylphenoxy)-3-(4-phenylphenyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Phenylphenoxy)acetic acid
  • 3-(4-Phenylphenyl)propanoic acid
  • 4-Phenylphenol

Uniqueness

2-(4-Phenylphenoxy)-3-(4-phenylphenyl)propanoic acid is unique due to its dual phenyl groups attached to a propanoic acid backbone, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action.

Properties

Molecular Formula

C27H22O3

Molecular Weight

394.5 g/mol

IUPAC Name

2-(4-phenylphenoxy)-3-(4-phenylphenyl)propanoic acid

InChI

InChI=1S/C27H22O3/c28-27(29)26(19-20-11-13-23(14-12-20)21-7-3-1-4-8-21)30-25-17-15-24(16-18-25)22-9-5-2-6-10-22/h1-18,26H,19H2,(H,28,29)

InChI Key

DGMLYRGMJHVKNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)OC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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